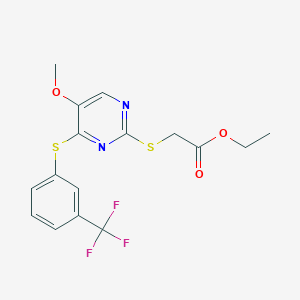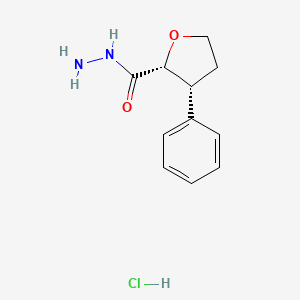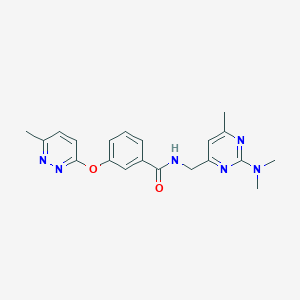
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyrimidine and a pyridazine ring, each substituted with methyl and dimethylamino groups. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.
准备方法
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as 2,4-dichloro-6-methylpyrimidine, the dimethylamino group can be introduced via nucleophilic substitution.
Synthesis of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The pyrimidine and pyridazine rings are then linked to the benzamide core through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
化学反应分析
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The presence of dimethylamino and methyl groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Coupling reactions: These reactions can be used to link the compound with other molecules, potentially creating larger, more complex structures.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.
科学研究应用
Chemistry: It can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino and methyl groups could play a role in binding affinity and specificity, while the benzamide core might be crucial for the compound’s overall stability and solubility.
相似化合物的比较
Similar compounds include other benzamide derivatives and pyrimidine-pyridazine hybrids. Compared to these, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity. Examples of similar compounds include:
- N-(4-(dimethylamino)pyrimidin-2-yl)benzamide
- 3-(pyridazin-3-yloxy)benzamide
属性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-8-9-18(25-24-13)28-17-7-5-6-15(11-17)19(27)21-12-16-10-14(2)22-20(23-16)26(3)4/h5-11H,12H2,1-4H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEUYHJYMLREAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC(=C3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
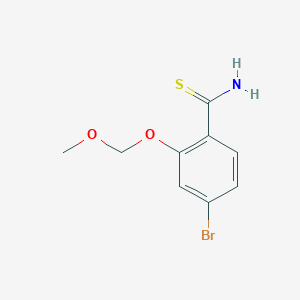
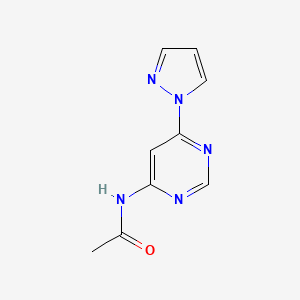
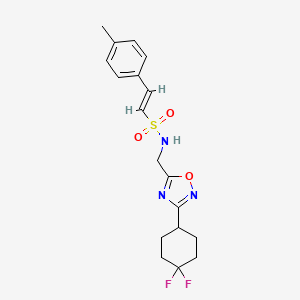
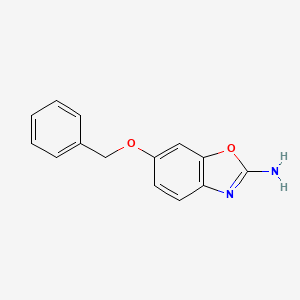
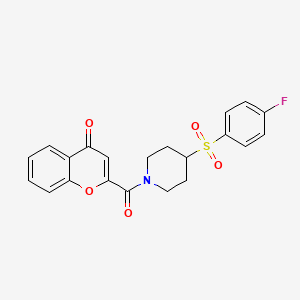
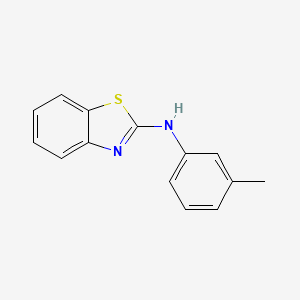
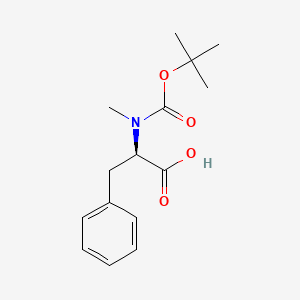
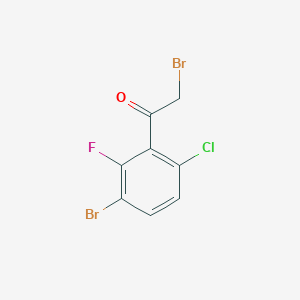
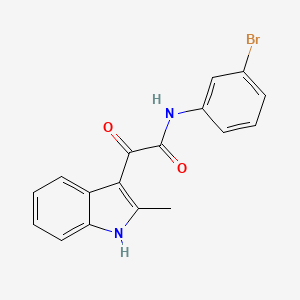
![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)
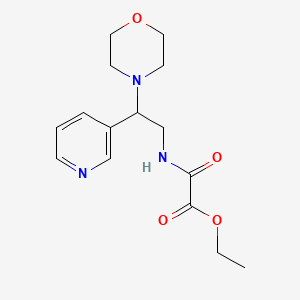
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide](/img/structure/B2837972.png)
